molecular formula C17H16N4O B12266438 6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile

6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12266438
M. Wt: 292.33 g/mol
InChI Key: BFOHTEOIUVJEKV-UHFFFAOYSA-N
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Description

6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with 2-chloropyridine-3-carbonitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.

    6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-4-carbonitrile: Another positional isomer with the carbonitrile group at the 4-position.

    6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-5-carbonitrile: Positional isomer with the carbonitrile group at the 5-position.

Uniqueness

6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group on the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-(4-benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C17H16N4O/c18-11-15-7-4-8-16(19-15)20-9-10-21(17(22)13-20)12-14-5-2-1-3-6-14/h1-8H,9-10,12-13H2

InChI Key

BFOHTEOIUVJEKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C2=CC=CC(=N2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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